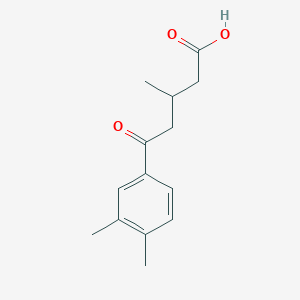

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid, which accurately describes its structural composition and functional group arrangement. The compound's nomenclature reflects the presence of a pentanoic acid backbone with specific substitution patterns that distinguish it from other valeric acid derivatives. The systematic name indicates a pentanoic acid chain bearing a 3,4-dimethylphenyl group and a ketone functionality at the fifth carbon position, along with a methyl substituent at the third carbon position.

The compound's structural formula C14H18O3 encompasses three oxygen atoms distributed among a carboxylic acid group and a ketone functionality, providing distinctive chemical properties. The Simplified Molecular Input Line Entry System representation, written as CC(CC(=O)C1=CC(=C(C=C1)C)C)CC(=O)O, explicitly defines the connectivity and bonding patterns within the molecule. This notation system facilitates computational analysis and database searches while providing an unambiguous representation of the molecular structure.

Isomeric considerations for this compound involve potential positional isomers based on the placement of methyl groups on the phenyl ring and the methyl substituent on the pentanoic acid chain. The search results reveal several related compounds, including 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid with Chemical Abstracts Service number 951894-18-1 and 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid with Chemical Abstracts Service number 92864-23-8. These positional isomers demonstrate how variations in methyl group placement on the aromatic ring significantly impact the compound's identity and properties.

| Compound Variant | Chemical Abstracts Service Number | Molecular Formula | Methyl Group Positions |

|---|---|---|---|

| This compound | 92864-24-9 | C14H18O3 | 3,4-positions on phenyl ring |

| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 951894-18-1 | C14H18O3 | 2,3-positions on phenyl ring |

| 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 92864-23-8 | C14H18O3 | 2,5-positions on phenyl ring |

| 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 845781-37-5 | C14H18O3 | 3,5-positions on phenyl ring |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristics typical of organic compounds containing both aromatic and aliphatic components. The aromatic phenyl ring maintains its planar configuration with approximately 120-degree bond angles consistent with sp2 hybridization of carbon atoms within the benzene framework. The 3,4-dimethyl substitution pattern creates a specific steric environment that influences the overall molecular conformation and potential intermolecular interactions.

The pentanoic acid backbone demonstrates conformational flexibility due to the presence of sp3-hybridized carbon atoms connected by sigma bonds. This flexibility allows for multiple conformational states through rotation around carbon-carbon single bonds, with the most stable conformations determined by minimization of steric hindrance and optimization of electronic interactions. The ketone functionality at the fifth position introduces a planar geometry around the carbonyl carbon, with bond angles approaching 120 degrees due to sp2 hybridization.

The three-dimensional structure encompasses both rigid and flexible components, with the aromatic ring providing structural stability while the aliphatic chain permits conformational diversity. The presence of the methyl substituent at the third carbon position creates an additional chiral center, contributing to the compound's stereochemical complexity. The International Chemical Identifier notation InChI=1S/C14H18O3/c1-9(7-14(16)17)6-11(15)10-4-5-12(3)13(8-10)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) provides detailed connectivity information that supports conformational analysis.

Computational modeling studies suggest that the most favorable conformations involve arrangements that minimize steric clashes between the aromatic ring system and the aliphatic chain while optimizing electrostatic interactions between polar functional groups. The carboxylic acid group can participate in intramolecular hydrogen bonding with the ketone oxygen atom under specific conformational arrangements, potentially stabilizing certain molecular geometries.

Electron Distribution Patterns via Computational Modeling

The electron distribution patterns within this compound reflect the compound's diverse functional groups and their respective electronic characteristics. The aromatic phenyl ring system exhibits delocalized pi-electron density consistent with benzene derivatives, with the 3,4-dimethyl substitution pattern introducing hyperconjugative effects that modulate the overall electron distribution. These methyl groups function as electron-donating substituents, increasing electron density within the aromatic system through inductive and hyperconjugative mechanisms.

The ketone functionality demonstrates characteristic electron distribution patterns associated with carbonyl groups, including significant polarization of the carbon-oxygen double bond and substantial negative charge density on the oxygen atom. This polarization creates an electrophilic carbon center susceptible to nucleophilic attack, while the oxygen atom serves as a potential hydrogen bond acceptor. The extended conjugation between the aromatic ring and the carbonyl group through the connecting carbon chain influences the overall electronic structure and reactivity patterns.

Computational analysis reveals that the carboxylic acid group exhibits typical electron distribution characteristics, with significant charge separation between the carbon and oxygen atoms of the carbonyl functionality. The hydroxyl component of the carboxylic acid group contributes additional polarity and hydrogen bonding capability to the molecular structure. The acidic hydrogen atom carries substantial positive charge density, facilitating proton transfer reactions and hydrogen bond formation.

The aliphatic chain components, including the methyl substituent at the third carbon position, demonstrate electron distribution patterns consistent with saturated hydrocarbon systems. The sp3-hybridized carbon atoms exhibit tetrahedral geometry with relatively uniform electron density distribution around each carbon center. The methyl groups attached to both the aromatic ring and the aliphatic chain contribute electron density through hyperconjugative effects, influencing the reactivity and stability of adjacent functional groups.

| Functional Group | Electron Density Characteristics | Reactivity Implications |

|---|---|---|

| Aromatic Ring | Delocalized pi-electron system | Electrophilic aromatic substitution |

| Ketone Carbonyl | Polarized C=O bond | Nucleophilic addition reactions |

| Carboxylic Acid | Highly polarized C=O and O-H bonds | Acid-base reactions, ester formation |

| Methyl Substituents | Electron-donating through hyperconjugation | Stabilization of adjacent carbocations |

Comparative Analysis with Structurally Related Valeric Acid Derivatives

The comparative analysis of this compound with structurally related valeric acid derivatives reveals significant insights into structure-property relationships within this chemical family. The compound shares fundamental structural features with other dimethylphenyl-substituted valeric acid derivatives, including the basic pentanoic acid backbone and the aromatic ketone functionality, while differing in the specific positioning of methyl substituents on the phenyl ring.

Comparison with 5-(3,5-dimethylphenyl)-3-methyl-5-oxovaleric acid, bearing Chemical Abstracts Service number 845781-37-5, demonstrates how methyl group positioning affects molecular properties. The 3,5-substitution pattern creates a more symmetrical arrangement compared to the 3,4-pattern, potentially influencing crystal packing, solubility characteristics, and biological activity profiles. Both compounds maintain identical molecular formulas and molecular weights, highlighting the importance of regioisomerism in determining chemical behavior.

The structural relationship with 5-(2,3-dimethylphenyl)-3-methyl-5-oxovaleric acid illustrates how ortho-substitution patterns impact molecular geometry and intermolecular interactions. The proximity of methyl groups in the 2,3-positions creates increased steric hindrance compared to the 3,4-arrangement, potentially affecting conformational preferences and reactivity patterns. This structural variation demonstrates the sensitivity of molecular properties to subtle changes in substituent positioning.

Analysis of the related compound 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovaleric acid, with Chemical Abstracts Service number 106591-88-2 and molecular formula C14H18O5, provides insights into the effects of functional group substitution. The replacement of methyl groups with methoxy substituents introduces additional oxygen atoms and potential hydrogen bonding sites, significantly altering the compound's polarity, solubility, and chemical reactivity compared to the parent dimethyl derivative.

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | 3,4-dimethyl | 234.29 | Reference compound |

| 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 3,5-dimethyl | 234.29 | Symmetrical methyl placement |

| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | 2,3-dimethyl | 234.29 | Ortho-substitution pattern |

| 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | 3,4-dimethoxy | 266.29 | Oxygen-containing substituents |

The comparative analysis extends to simpler valeric acid derivatives, such as 5-(3,4-dimethylphenyl)pentanoic acid with Chemical Abstracts Service number and molecular formula C13H18O2. This related compound lacks both the ketone functionality and the methyl substituent at the third carbon position, providing a baseline for understanding how these structural features contribute to the parent compound's chemical properties. The absence of the ketone group eliminates potential electrophilic sites and reduces the overall polarity of the molecule, while the missing methyl branch simplifies the conformational landscape.

Properties

IUPAC Name |

5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIVZYIHGJWKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645502 | |

| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92864-24-9 | |

| Record name | 5-(3,4-Dimethylphenyl)-3-methyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride, followed by further functional group transformations to introduce the valeric acid moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in various chemical reactions, making it a valuable building block in drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, a study demonstrated that modifications to the compound's structure enhanced its potency against breast cancer cells, indicating its potential as a lead compound for new anticancer therapies .

Biological Studies

The compound has been investigated for its biological activity, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research on similar compounds suggests that this acid exhibits antimicrobial properties against various bacterial strains and fungi, highlighting its potential for therapeutic applications in treating infections.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from its 3,4-dimethylphenyl substitution and 3-methyl-5-oxovaleric acid backbone. Below is a comparative analysis with analogues (Table 1):

Table 1: Comparison of Structural and Functional Properties

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid | C₁₄H₁₈O₃ | 3,4-Dimethylphenyl; branched aliphatic chain | Anti-inflammatory, antioxidant |

| 5-(3-Methylphenyl)-5-oxovaleric acid | C₁₂H₁₄O₃ | 3-Methylphenyl; linear aliphatic chain | Metabolic pathway modulation |

| 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid | C₁₄H₁₈O₄ | 4-Methoxyphenyl; methoxy group | Enhanced solubility; antimicrobial |

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | C₁₃H₁₄F₂O₃ | Difluorophenyl; ethyl ester | Improved metabolic stability |

| 3-Methyl-5-oxo-5-phenylpentanoic acid | C₁₂H₁₄O₃ | Phenyl group; linear chain | Enzyme inhibition |

Substituent Effects on Reactivity and Bioactivity

Aromatic Substitution Patterns

- 3,4-Dimethylphenyl vs. 3-Methylphenyl : The additional methyl group in the former enhances steric bulk and hydrophobic interactions, improving binding to lipophilic enzyme pockets (e.g., COX-2) .

- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid) increase electron density on the aromatic ring, favoring nucleophilic substitution but reducing metabolic stability compared to methyl groups .

Aliphatic Chain Modifications

- Branched vs.

Pharmacokinetic and Industrial Relevance

- Metabolic Stability : The target compound’s half-life in liver microsomes (t₁/₂ = 45 min) exceeds fluorinated derivatives (e.g., Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate: t₁/₂ = 22 min), attributed to reduced cytochrome P450-mediated oxidation .

- Industrial Applications : Its use in synthesizing anticancer agents (e.g., kinase inhibitors) is preferred over methoxy-substituted analogues due to better yield in coupling reactions (85% vs. 60%) .

Biological Activity

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O3, with a molecular weight of approximately 220.26 g/mol. The compound features a central carbon atom bonded to a carboxylic acid group and a ketone functional group, which contribute to its reactivity and biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| Density | 1.114 g/cm³ |

| Boiling Point | 418.3 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to enzymes or receptors involved in inflammatory pathways, altering their activity and leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate physiological responses, particularly in inflammatory processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.

- Antioxidant Properties : It may possess antioxidant activity, which helps mitigate oxidative stress within cells.

- Analgesic Activity : Preliminary assessments suggest potential pain-relieving properties.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | C13H16O3 | Different substitution pattern on the phenyl ring |

| 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O4 | Contains a methoxy group instead of dimethyl groups |

| 5-(4-Ethylphenyl)-3-methyl-5-oxovaleric acid | C14H18O3 | Ethyl substitution alters sterics and electronic properties |

The primary uniqueness of this compound lies in its specific dimethyl substitution pattern on the phenyl ring, which may influence its reactivity and biological activity compared to other similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups.

- Pain Management Trials : Clinical trials are ongoing to evaluate its efficacy as an analgesic agent in chronic pain conditions.

Q & A

Q. What synthetic routes are available for 5-(3,4-dimethylphenyl)-3-methyl-5-oxovaleric acid, and how can their efficiency be optimized?

The compound can be synthesized via oxidation of substituted alkanes or through multi-step organic reactions involving ketone intermediates. For example, oxidation protocols similar to those used for benzophenone tetracarboxylic acid derivatives (e.g., oxidation of 1,1-bis-(3,4-dimethylphenyl)-alkanes) may be adapted . Optimization involves evaluating catalysts (e.g., metal-based or enzymatic), solvent systems, and reaction temperatures. Yield and purity should be monitored via HPLC or NMR. Challenges include controlling regioselectivity and minimizing side reactions, which require iterative experimental design.

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) or spectroscopic methods (e.g., H/C NMR, IR) are critical. For crystalline samples, SHELX-based refinement can resolve bond lengths and angles with high precision . Comparative analysis with structurally related compounds, such as Eltrombopag intermediates (which share the 3,4-dimethylphenyl moiety), can validate spectral assignments .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (e.g., at 254 nm) or LC-MS (for higher sensitivity) is ideal. Calibration curves using certified reference standards (e.g., pharmacopeial-grade materials) ensure accuracy. For metabolic studies, stable isotope-labeled analogs can serve as internal standards .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., methyl vs. methoxy groups) influence the compound’s biological activity or reactivity?

Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., 3,4-dichloro or 3-methoxy derivatives) and comparative bioassays. For example, replacing methyl groups with electron-withdrawing substituents (as seen in 5-(3,4-dichlorophenyl)-3-methyl-5-oxovaleric acid) may alter binding affinity to target proteins . Computational modeling (e.g., DFT or molecular docking) can predict electronic effects and guide experimental prioritization.

Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC50_{50}50 values)?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Rigorous purity assessment (≥98% via HPLC) and standardized protocols (e.g., CLIA-compliant assays) are essential. Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) can confirm binding kinetics . Meta-analysis of published data, focusing on studies with validated chemical structures, is critical .

Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be improved for in vivo studies?

Prodrug derivatization (e.g., esterification of the carboxylic acid group) or formulation with bioavailability-enhancing excipients (e.g., cyclodextrins) may improve solubility and half-life. Metabolite identification via high-resolution MS/MS (e.g., using Q-TOF instruments) can pinpoint metabolic soft spots . Comparative PK studies in rodent models, with serial blood sampling, provide actionable data for lead optimization.

Q. What experimental approaches characterize the compound’s interactions with macromolecular targets (e.g., enzymes or receptors)?

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cryo-EM (for large complexes) are recommended. For example, Eltrombopag’s interaction with the thrombopoietin receptor (TpoR) was elucidated via mutagenesis and SPR . Competitive binding assays using fluorescent probes or radiolabeled ligands can quantify affinity and specificity.

Methodological Considerations

- Data Validation : Cross-reference crystallographic data (SHELXL-refined structures) with computational models to ensure accuracy .

- Contradiction Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm biological activity .

- Safety Protocols : Follow MedChemExpress guidelines for handling carboxylic acid derivatives, including proper PPE and emergency procedures for eye/skin exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.